molecular formula C10H15BrO B12744541 Cyclooctanol, 1-(2-bromoethynyl)- CAS No. 99173-94-1

Cyclooctanol, 1-(2-bromoethynyl)-

Cat. No.: B12744541
CAS No.: 99173-94-1
M. Wt: 231.13 g/mol
InChI Key: IOQRRJOJNOJTFY-UHFFFAOYSA-N
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Description

Cyclooctanol, 1-(2-bromoethynyl)- is a chemical compound with the molecular formula C10H15BrO It is a derivative of cyclooctanol, where a bromoethynyl group is attached to the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .

Industrial Production Methods

Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the bromoethynyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .

Scientific Research Applications

Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanol: A simple cyclic alcohol with a hydroxyl group attached to the cyclooctane ring.

    Cyclooctanone: The ketone derivative of cyclooctanol.

    2-Bromoethyl Ketones: Compounds with a bromoethynyl group attached to a ketone.

Uniqueness

This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

99173-94-1

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

1-(2-bromoethynyl)cyclooctan-1-ol

InChI

InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2

InChI Key

IOQRRJOJNOJTFY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C#CBr)O

Origin of Product

United States

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